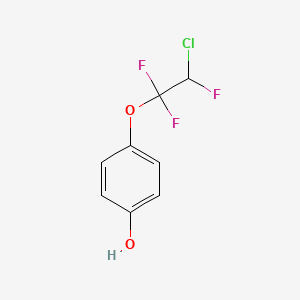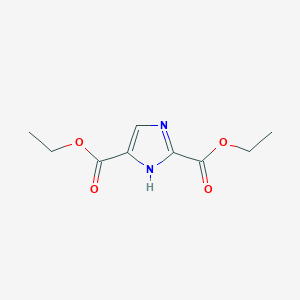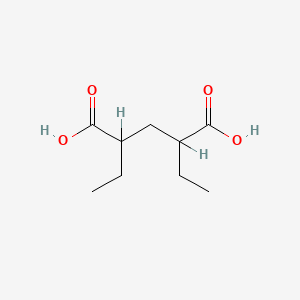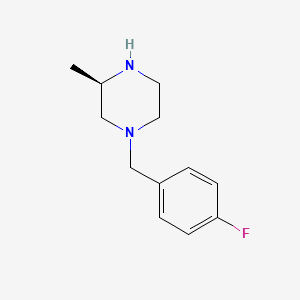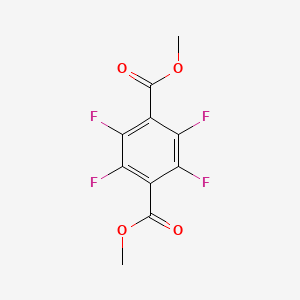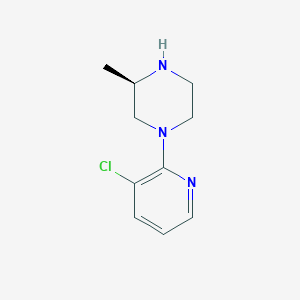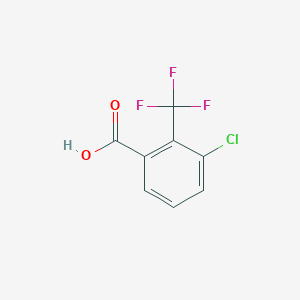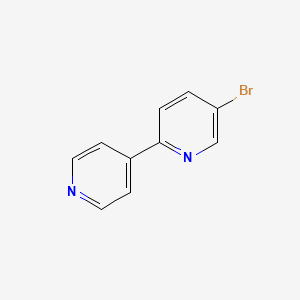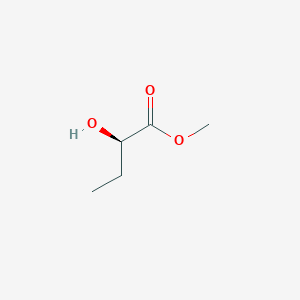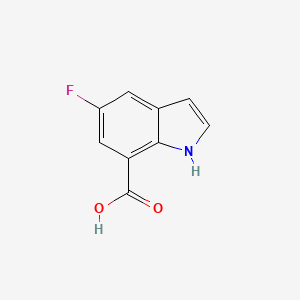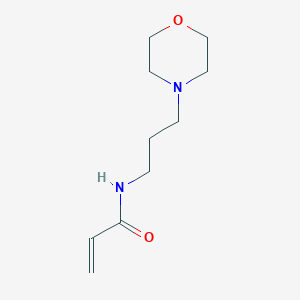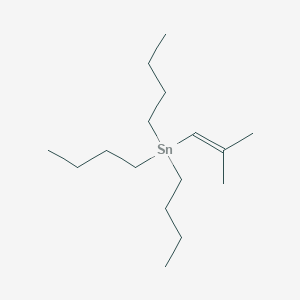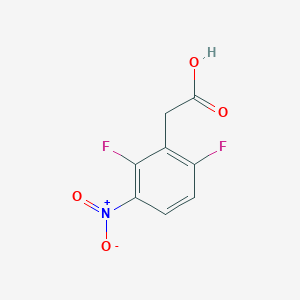![molecular formula C12H11NO2 B1600910 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione CAS No. 73356-94-2](/img/no-structure.png)
1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione (ATD) is a cyclic dione that has recently been the focus of much research due to its potential applications in various scientific fields. ATD has been found to possess a wide range of properties, including antifungal, antibacterial, anti-inflammatory, and anticancer activities. It has also been used in the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Nanotechnology
Finally, the compound could play a role in nanotechnology. Its ability to form well-defined structures may be useful in the creation of nanoscale devices or sensors, contributing to advancements in electronics and diagnostics.
Each of these applications leverages the unique chemical structure of 1-Azatricyclo[6.4.1.0^{4,13}]trideca-4(13),5,7-triene-9,12-dione to explore new frontiers in scientific research and technology development. The compound’s versatility opens up numerous possibilities for innovation across various fields of study .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione involves the cyclization of a precursor compound containing a diene and a diketone functional group. The diene and diketone functional groups are brought into close proximity through a series of reactions, leading to the formation of the tricyclic ring system.", "Starting Materials": [ "2,4-pentanedione", "1,3-cyclohexadiene", "ammonium acetate", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 1,3-cyclohexadiene is reacted with 2 equivalents of 2,4-pentanedione in the presence of ammonium acetate and acetic acid to form the dienone intermediate.", "Step 2: The dienone intermediate is treated with sodium hydroxide to form the enolate intermediate.", "Step 3: The enolate intermediate undergoes intramolecular cyclization to form the tricyclic ring system.", "Step 4: The tricyclic ring system is isolated and purified through column chromatography using ethanol as the eluent." ] } | |
Número CAS |
73356-94-2 |
Nombre del producto |
1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione |
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
1-azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione |
InChI |
InChI=1S/C12H11NO2/c14-10-4-5-11(15)13-7-6-8-2-1-3-9(10)12(8)13/h1-3H,4-7H2 |
Clave InChI |
HUZRDLIPCFTNIF-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N2CCC3=C2C(=CC=C3)C1=O |
SMILES canónico |
C1CC(=O)N2CCC3=C2C(=CC=C3)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




